Cas no 84903-82-2 (Deacetyl-O-demethyldiltiazem)

Deacetyl-O-demethyldiltiazem structure
Deacetyl-O-demethyldiltiazem structure
Product Name:Deacetyl-O-demethyldiltiazem
CAS No:84903-82-2
MF:C19H22N2O3S
MW:358.454583644867
CID:60782
PubChem ID:10021324
Update Time:2025-04-19

Deacetyl-O-demethyldiltiazem Chemical and Physical Properties

Names and Identifiers

    • Deacetyl-O-demethyldiltiazem
    • O-Demethyldeacetyldiltiazem
    • (2S,3S)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
    • 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
    • (2S,3S)-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
    • 5-(2-dimethylaminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
    • 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5h)-one
    • deace
    • O-Desmethyldesacetyldiltiazem
    • SCHEMBL1938855
    • UNII-JWM585056U
    • QYKYTLTVPBXRNC-MSOLQXFVSA-N
    • JWM585056U
    • AKOS040753354
    • (2S,3S)-5-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-ONE
    • Q27281724
    • 1,5-Benzothiazepin-4(5H)-one, 5-(2-(dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-, (2S,3S)-
    • Desacetyl-O-desmethyldiltiazem
    • 84903-82-2
    • CHEBI:186001
    • Deacetyl o-desmethyl diltiazem
    • Deacetyl-O-demethyl-D-diltiazem
    • Inchi: 1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3/t17-,18+/m1/s1
    • InChI Key: QYKYTLTVPBXRNC-MSOLQXFVSA-N
    • SMILES: S1C2C=CC=CC=2N(C([C@@H]([C@@H]1C1C=CC(=CC=1)O)O)=O)CCN(C)C

Computed Properties

  • Exact Mass: 358.13500
  • Monoisotopic Mass: 358.13511374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 89.3Ų

Experimental Properties

  • Density: 1.287
  • PSA: 89.31000
  • LogP: 2.55970

Deacetyl-O-demethyldiltiazem Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: NADPH ,  Magnesium chloride Catalysts: Cytochrome P450 Solvents: Water ;  30 min, pH 7.4, 37 °C
1.2 Reagents: Acetonitrile
Reference
High-resolution mass spectrometry elucidates metabonate (false metabolite) formation from alkylamine drugs during in vitro metabolite profiling
Barbara, Joanna E.; et al, Drug Metabolism & Disposition, 2012, 40(10), 1966-1975

Deacetyl-O-demethyldiltiazem Raw materials

Deacetyl-O-demethyldiltiazem Preparation Products

Deacetyl-O-demethyldiltiazem Related Literature

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